

# Proadifen HCI: A Technical Guide to its Molecular Characteristics and Inhibitory Mechanisms

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Compound Name:	Proadifen	
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This technical guide provides an in-depth overview of the molecular weight, structure, and inhibitory mechanisms of **Proadifen** hydrochloride (HCl). **Proadifen**, also widely known by its developmental code SKF-525A, is a classical and potent inhibitor of cytochrome P450 (CYP450) enzymes, making it a critical tool in pharmacological and toxicological research. This document summarizes its key physicochemical properties, outlines experimental methodologies for its characterization, and visualizes its primary signaling pathway interactions.

#### **Core Molecular Data**

The fundamental molecular and chemical properties of **Proadifen** HCl are summarized below. These data are essential for experimental design, dosage calculations, and interpretation of research findings.



Property	Value	Citation(s)
Chemical Name	2-(diethylamino)ethyl 2,2- diphenylpentanoate hydrochloride	[1][2]
Synonyms	SKF-525A, Propyladiphenin	[1][2]
CAS Number	62-68-0	[1][2]
Molecular Formula	C23H31NO2 · HCl	[1][2]
Molecular Weight	389.96 g/mol	[1][3][4]
IUPAC Name	2-(diethylamino)ethyl 2,2- diphenylpentanoate;hydrochlor ide	

# **Experimental Protocols**

The determination of the molecular weight and elucidation of the structure of **Proadifen** HCl are achieved through standard analytical chemistry techniques. Below are detailed methodologies representative of those used for the characterization of such small molecules.

# Determination of Molecular Weight by Mass Spectrometry

Objective: To determine the precise molecular mass of **Proadifen** HCl.



#### Methodology:

- Sample Preparation: A dilute solution of **Proadifen** HCl is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is used.
- Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecular ions [M+H]+.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
- Data Analysis: The molecular weight is determined from the m/z value of the most abundant isotopic peak of the protonated molecule. For **Proadifen** (the free base), the expected m/z would be approximately 354.24, corresponding to the [C<sub>23</sub>H<sub>31</sub>NO<sub>2</sub> + H]<sup>+</sup> ion.

# Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Proadifen** HCl by analyzing the magnetic properties of its atomic nuclei.

#### Methodology:

- Sample Preparation: A solution of **Proadifen** HCl is prepared in a deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Spectroscopy:
  - A proton NMR spectrum is acquired to identify the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration).



- Expected signals would correspond to the aromatic protons of the two phenyl groups, the methylene and methyl protons of the diethylaminoethyl group, and the protons of the propyl group.
- ¹³C NMR Spectroscopy:
  - A carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms in the molecule.
  - Signals corresponding to the carbonyl carbon, the quaternary carbon attached to the two
    phenyl rings, the aromatic carbons, and the aliphatic carbons of the ester and alkyl chains
    are expected.
- 2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

### Structural Confirmation by X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of **Proadifen** HCI.[5]

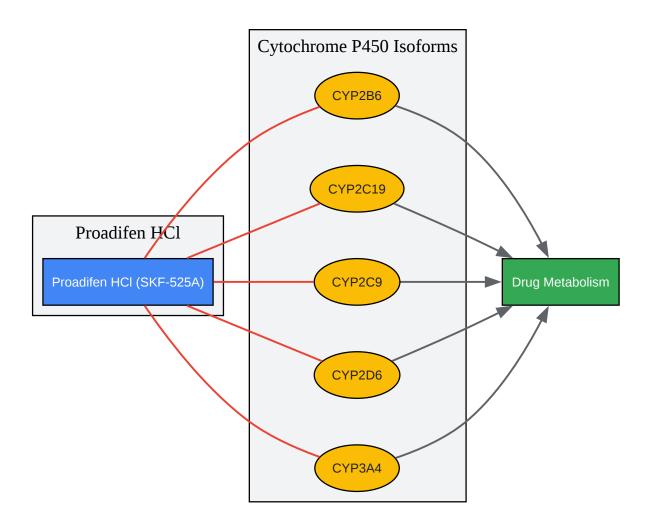
#### Methodology:

- Crystallization: Single crystals of **Proadifen** HCl suitable for X-ray diffraction are grown, for instance, from a mixture of ethyl acetate and acetic acid.[5]
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined and refined to yield a detailed 3D molecular structure.[5] This method provides unambiguous confirmation of the connectivity and stereochemistry of the molecule.

# Signaling Pathway and Experimental Workflow Visualizations



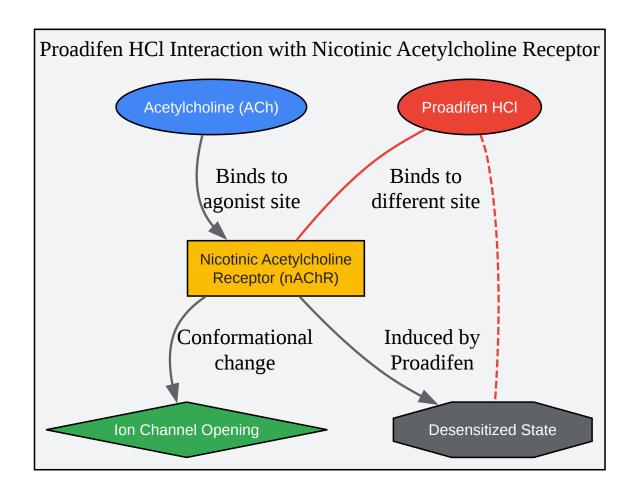
**Proadifen** HCl is a well-established inhibitor of several key biological pathways. The following diagrams, generated using the DOT language, illustrate its primary mechanisms of action.



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Inhibition of Cytochrome P450 Isoforms by Proadifen HCl.





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Mechanism of **Proadifen** HCl at the Nicotinic Acetylcholine Receptor.

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- To cite this document: BenchChem. [Proadifen HCl: A Technical Guide to its Molecular Characteristics and Inhibitory Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678238#molecular-weight-and-structure-of-proadifen-hcl]

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